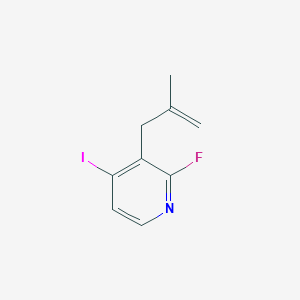

2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

Description

Strategic Importance of Halogenated Pyridines in Chemical Research

Halogenated pyridines are a critical class of compounds in chemical research, primarily due to the profound influence of halogen atoms on the electronic properties and reactivity of the pyridine (B92270) ring. The introduction of halogens can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile, making them a key tool in drug design. researchgate.net

The iodine atom at the 4-position of the pyridine ring is a particularly valuable feature of 2-fluoro-4-iodo-3-(2-methylallyl)pyridine. The carbon-iodine bond is relatively weak and highly polarizable, making iodine an excellent leaving group in various cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, through well-established methods such as Suzuki, Sonogashira, and Heck couplings. nih.gov The utility of iodoarenes as precursors for hypervalent iodine reagents further expands the synthetic possibilities. frontiersin.orgnih.gov

The 2-Methylallyl Moiety: A Key Functional Group in Pyridine Chemistry

The 2-methylallyl group, an unsaturated alkyl substituent, adds another layer of functionality to the molecule. Alkyl groups, in general, play a crucial role in modulating the lipophilicity of a molecule, which is a key parameter for its pharmacokinetic properties, such as membrane permeability and solubility. omicsonline.org The double bond within the 2-methylallyl moiety offers a site for further chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of additional functional groups or the construction of new ring systems.

Overview of Current Research Landscape for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

While specific research dedicated exclusively to 2-fluoro-4-iodo-3-(2-methylallyl)pyridine is not extensively documented in publicly available literature, its constituent parts and analogous structures are of significant interest in contemporary chemical research. The synthesis and application of multi-substituted pyridines are central themes in the development of new pharmaceuticals and functional materials. nih.govnih.gov The combination of a fluorine atom for metabolic stability and modulation of electronics, an iodine atom as a versatile synthetic handle, and an alkyl group to tune physical properties represents a modern strategy in medicinal chemistry. Therefore, it is anticipated that 2-fluoro-4-iodo-3-(2-methylallyl)pyridine and related structures will continue to be valuable intermediates in the synthesis of novel and complex molecular architectures.

Chemical Properties of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine | 744257-62-3 | C9H9FIN | 277.08 |

| 2-Fluoro-4-iodo-3-methylpyridine | 153034-80-1 | C6H5FIN | 237.01 |

| 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | C6H5ClIN | 253.47 |

| 3-Fluoro-4-iodopyridine | 22282-75-3 | C5H3FIN | 222.99 |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-3-(2-methylprop-2-enyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FIN/c1-6(2)5-7-8(11)3-4-12-9(7)10/h3-4H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTSDNRMQNORFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CN=C1F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478286 | |

| Record name | 2-Fluoro-4-iodo-3-(2-methylprop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744257-62-3 | |

| Record name | 2-Fluoro-4-iodo-3-(2-methylprop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Iodo 3 2 Methylallyl Pyridine and Its Analogs

De Novo Synthesis Strategies for the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring is a fundamental aspect of organic chemistry, offering pathways to novel substitution patterns that are not readily accessible through the modification of existing pyridine derivatives. These strategies can be broadly categorized into the assembly from acyclic precursors and specific ring-forming reactions.

Assembly from Non-Pyridyl Precursors

The construction of the pyridine core from acyclic, non-pyridyl starting materials is a versatile approach that allows for the introduction of a wide range of substituents. A common strategy involves the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. For instance, the Hantzsch pyridine synthesis, a classic method, typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. While traditionally used for the synthesis of symmetrically substituted pyridines, modifications of this method can allow for the preparation of unsymmetrical analogs.

Another powerful approach is the use of multi-component reactions (MCRs). These reactions, in which three or more reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. For example, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation can lead to highly functionalized pyridines. nih.gov

| Reaction Type | Precursors | Key Features | Potential for Target Scaffold |

| Hantzsch Synthesis | β-ketoesters, Aldehyde, Ammonia | Forms dihydropyridine intermediate; requires subsequent oxidation. | Could be adapted to form a precursor to the 2-fluoro-3-methyl pyridine core. |

| Multi-component Reactions | Aldehydes, Active Methylene (B1212753) Compounds, Ammonia Source | High efficiency and atom economy; one-pot synthesis. | Versatile for creating diverse substitution patterns on the pyridine ring. |

| Krohnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Forms 2,4,6-trisubstituted pyridines. | Less directly applicable for the target's 2,3,4-substitution pattern. |

Pyridine Ring-Forming Reactions

Various named reactions have been developed for the specific purpose of constructing the pyridine ring. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an α,β-unsaturated ketone to form a dihydropyridine, which then aromatizes. This method is particularly useful for the synthesis of pyridines with a variety of substitution patterns.

Cycloaddition reactions also represent a powerful tool for pyridine synthesis. The Diels-Alder reaction of 1-azadienes with alkynes can provide a direct route to the pyridine ring, although the reactivity of the azadiene can be a limiting factor. To circumvent this, inverse-electron-demand Diels-Alder reactions of electron-rich alkenes with 1,2,4-triazines, followed by a retro-Diels-Alder reaction to extrude nitrogen gas, can be employed to form the pyridine core.

Functional Group Interconversion and Late-Stage Diversification

For many complex pyridine targets, a more practical approach involves the synthesis of a simpler, functionalized pyridine scaffold followed by late-stage diversification to introduce the desired substituents. This strategy allows for the convergent synthesis of a library of analogs from a common intermediate.

Regioselective Introduction of Fluorine and Iodine Atoms

The introduction of halogen atoms onto a pre-formed pyridine ring requires careful consideration of the directing effects of both the ring nitrogen and any existing substituents. The synthesis of 2-fluoro- and 4-iodopyridines is of particular interest for the target compound.

A key intermediate for the synthesis of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is 4-Iodo-2-fluoro-3-formylpyridine . A reported synthesis of this compound starts from 2-fluoro-3-iodopyridine. guidechem.com This precursor undergoes a catalytic esterolysis reaction with ethyl formate (B1220265) in the presence of a catalyst such as calcium carbonate to introduce the formyl group at the 4-position. guidechem.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Fluoro-3-iodopyridine | Ethyl formate, Calcium carbonate | 115°C, Autoclave | 4-Iodo-2-fluoro-3-formylpyridine | Up to 96% |

The regioselective iodination of pyridines can also be achieved through various methods. For instance, direct C-H iodination protocols using radical-based approaches have been developed. organic-chemistry.org These methods can provide access to iodinated pyridines that can then be further functionalized.

Formation and Manipulation of the 2-Methylallyl Substituent

With the key intermediate, 4-Iodo-2-fluoro-3-formylpyridine, in hand, the next critical step is the introduction of the 2-methylallyl group at the 3-position. A highly effective method for converting an aldehyde to an alkene is the Wittig reaction . organic-chemistry.orgwikipedia.org

This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org For the synthesis of the target molecule, the required ylide would be derived from 2-bromopropane (B125204). The synthesis of the Wittig reagent involves the reaction of triphenylphosphine (B44618) with 2-bromopropane to form a phosphonium (B103445) salt, which is then treated with a strong base to generate the ylide. The subsequent reaction of this ylide with 4-Iodo-2-fluoro-3-formylpyridine would yield 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine.

Alternatively, allylation of the aldehyde can be achieved using organometallic reagents such as allylmagnesium bromide in the presence of a catalyst. researchgate.net This would form a secondary alcohol, which would then require subsequent dehydration and isomerization to form the desired 2-methylallyl group.

Conversion from Related Pyridine Scaffolds

The synthesis of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine can be envisioned from a variety of related pyridine scaffolds. A retrosynthetic analysis highlights the importance of the 4-Iodo-2-fluoro-3-formylpyridine intermediate.

Retrosynthetic Analysis:

The conversion of 2-fluoro-4-iodopyridine (B1312466) to 4-Iodo-2-fluoro-3-formylpyridine through a formylation reaction is a key transformation. guidechem.com This step sets the stage for the crucial C-C bond formation to introduce the 2-methylallyl group. The versatility of the formyl group allows for various synthetic manipulations, making it a valuable handle for late-stage diversification.

Isotopic Labeling Approaches for Research Applications

Isotopic labeling is a critical technique in pharmaceutical research and development, enabling the detailed study of a molecule's biological fate. For a compound such as 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, incorporating isotopes like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F) allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to perform quantitative whole-body autoradiography and receptor binding assays. nih.gov The choice of isotope and labeling position is paramount, dictated by the research question and the need for metabolic stability of the label.

Hydrogen Isotope Labeling (²H and ³H)

The introduction of deuterium (B1214612) (²H) or tritium (³H) into pyridine-based molecules is a common strategy, often achievable in the later stages of a synthetic sequence. nih.gov Hydrogen Isotope Exchange (HIE) reactions are a primary method for this, allowing for the direct replacement of hydrogen atoms with their heavier isotopes on the pyridine scaffold or its substituents. nih.gov

For 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, potential labeling sites include the methylallyl group or metabolically stable positions on the pyridine ring. The high specific activity of tritium-labeled compounds makes them exceptionally useful for in vitro studies, such as protein binding and autoradiography, where high sensitivity is required. nih.gov However, careful consideration must be given to the position of the tritium label to prevent its loss through metabolic processes, which could lead to the formation of tritiated water (HTO) and confound experimental results. nih.gov Studies on other pyridine-containing compounds have highlighted the importance of selecting a metabolically stable position for tritiation to ensure accurate pharmacokinetic data. nih.gov

Carbon Isotope Labeling (¹³C and ¹⁴C)

Labeling with carbon isotopes, particularly the long-lived radioisotope carbon-14 (¹⁴C), is fundamental for quantitative ADME studies and metabolite profiling. Unlike HIE, ¹⁴C labeling is not typically a late-stage modification. It requires a multi-step chemical synthesis that builds the core structure of the molecule using a ¹⁴C-labeled precursor. nih.govresearchgate.net

The synthesis of a ¹⁴C-labeled analog of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine would likely involve starting materials where one or more carbon atoms in the pyridine ring or the allyl substituent are replaced with ¹⁴C. For instance, syntheses of other labeled pyridine rings have utilized precursors like [¹⁴C]cyanide to construct the heterocyclic core. researchgate.net While synthetically more demanding, the stability of the ¹⁴C label within the carbon skeleton ensures that the radioactivity reliably tracks the parent compound and all its metabolites.

Fluorine-18 Labeling for Positron Emission Tomography (PET)

Given the presence of a fluorine atom in the parent structure, labeling with the positron-emitting isotope fluorine-18 (¹⁸F) is a viable strategy for developing a PET imaging agent. PET allows for the non-invasive, in vivo visualization and quantification of the compound's distribution in real-time. The synthesis of ¹⁸F-labeled radiotracers requires rapid chemical methods due to the short half-life of ¹⁸F (approximately 110 minutes). nih.gov

For a molecule like 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, ¹⁸F could be introduced via nucleophilic substitution of a suitable precursor. For example, a precursor molecule with a nitro group or a different halogen at the 2-position of the pyridine ring could be reacted with [¹⁸F]fluoride to yield the desired radiolabeled compound. This approach has been successfully applied to the synthesis of other fluorinated pyridine-based PET agents. e-century.us

Table 1: Common Isotopes for Labeling and Their Primary Research Applications

| Isotope | Half-Life | Emission Type | Primary Research Applications |

|---|---|---|---|

| Deuterium (²H) | Stable | None | Metabolic pathway elucidation (via MS), altering metabolic profiles. nih.gov |

| Tritium (³H) | 12.32 years | Beta (β⁻) | In vitro receptor binding assays, autoradiography, early-stage ADME. nih.gov |

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | Definitive ADME studies, metabolite profiling, mass balance studies. nih.gov |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | In vivo imaging with Positron Emission Tomography (PET). nih.gov |

Table 2: Potential Isotopic Labeling Strategies for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Labeling Strategy | Potential Method | Possible Label Position(s) | Target Application |

|---|---|---|---|

| Tritiation | Catalytic Hydrogen Isotope Exchange | Methylallyl group or pyridine ring | High-sensitivity receptor binding studies. |

| Deuteration | Synthesis with deuterated precursors | Methylallyl group | Investigating kinetic isotope effects in metabolism. |

| ¹⁴C-Labeling | Multi-step synthesis from ¹⁴C-precursor | Pyridine ring skeleton or allyl chain | Quantitative mass balance and metabolite identification studies. |

| ¹⁸F-Labeling | Nucleophilic substitution on a precursor | 2-position of the pyridine ring | In vivo PET imaging to study brain or organ distribution. |

Reaction Chemistry and Transformation Pathways of 2 Fluoro 4 Iodo 3 2 Methylallyl Pyridine

Reactivity of the Pyridine (B92270) Ring Halogens

The pyridine core, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the positions α (C-2, C-6) and γ (C-4) to the ring nitrogen. wikipedia.org In 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, both halogen atoms are situated at these activated positions, setting the stage for competitive reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated, electron-poor aromatic and heteroaromatic systems. wikipedia.org The mechanism typically proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgdiva-portal.org The relative reactivity of the halogens in this process is a key consideration.

In SNAr reactions, the rate of reaction is often determined by the initial attack of the nucleophile on the carbon atom bearing the leaving group. nih.gov The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the C-2 carbon atom significantly electrophilic and thus highly susceptible to nucleophilic attack. Consequently, the C-F bond in fluoroarenes and fluoroheterocycles exhibits high reactivity in SNAr processes. nih.gov The order of halide leaving group ability in SNAr reactions where the first step is rate-controlling is typically F > Cl ≈ Br > I. nih.govresearchgate.net This "element effect" is contrary to the trend observed in SN1 or SN2 reactions and underscores the activation provided by fluorine. nih.gov Therefore, under conditions favoring SNAr, 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is expected to preferentially undergo substitution at the C-2 fluoro position with a variety of nucleophiles, such as alkoxides, amines, and thiols. researchgate.netsci-hub.se

While the fluoro group is generally more activating for the initial nucleophilic attack in SNAr, the iodo group can also be displaced. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making iodide a much better leaving group in the second, elimination step of the SNAr mechanism. sci-hub.se However, since the initial addition is typically the rate-determining step, substitution at the iodo position is generally slower than at the fluoro position. nih.govsci-hub.se Reactions involving substitution at the C-4 iodo position would likely require specific conditions that either alter the rate-determining step or involve mechanisms where leaving group ability is more critical than initial activation.

For dihalogenated pyridines, achieving selective substitution at a single position is a significant synthetic challenge that depends on a delicate balance of electronic and steric factors. wuxiapptec.comresearchgate.net In 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, both the C-2 (fluoro) and C-4 (iodo) positions are electronically activated for nucleophilic attack. wikipedia.org

The regioselectivity of SNAr reactions on such substrates is highly sensitive to the substituents on the ring, the nature of the nucleophile, and the reaction conditions. wuxiapptec.comwuxiapptec.com Based on the principles of SNAr reactivity, the C-2 position is electronically favored for attack due to the superior activating effect of the fluorine atom. researchgate.netrsc.org The 2-methylallyl group at the C-3 position can exert a steric influence, potentially hindering the approach of bulky nucleophiles to the C-2 position, although this effect may be modest. researchgate.net Consequently, a high degree of regioselectivity for substitution at the C-2 position is anticipated, especially with smaller nucleophiles. Achieving selective substitution at the C-4 position would likely require a carefully designed synthetic strategy, possibly involving a different reaction mechanism where the better leaving group ability of iodide can be exploited.

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For substrates like 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, the chemoselectivity of these reactions is overwhelmingly governed by the differential reactivity of the C-I and C-F bonds in the initial oxidative addition step.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is the first and often rate-determining step. nih.gov The reactivity of aryl halides in this step follows the order I > Br > Cl >> F, which is based on bond dissociation energies. wikipedia.orgwikipedia.org The C-I bond is much weaker and more polarizable than the C-F bond, making it significantly more reactive toward oxidative addition with a palladium(0) catalyst. mdpi.com The C-F bond is generally unreactive under standard palladium-catalyzed coupling conditions. This pronounced difference in reactivity allows for highly chemoselective functionalization at the C-4 iodo position of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, leaving the C-2 fluoro group intact for potential subsequent transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, the reaction would selectively occur at the C-4 position. mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for aryl iodides, and selective coupling at the C-4 position of the target molecule is expected. soton.ac.ukorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.org Similar to the Suzuki and Sonogashira reactions, the Negishi coupling demonstrates high chemoselectivity for the more reactive C-I bond, enabling selective functionalization at the C-4 position. organic-chemistry.org

The predictable and high chemoselectivity of these palladium-catalyzed reactions makes them powerful tools for the specific elaboration of the 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine scaffold at the C-4 position.

Table 1: Predicted Outcomes of Palladium-Catalyzed Cross-Coupling Reactions This table presents the expected major products from the chemoselective cross-coupling at the C-4 iodo position of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine.

| Starting Material | Coupling Partner | Reaction Type | Expected Major Product |

| 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine | Phenylboronic acid | Suzuki Coupling | 2-Fluoro-4-phenyl-3-(2-methylallyl)pyridine |

| 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine | 4-Methoxyphenylboronic acid | Suzuki Coupling | 2-Fluoro-4-(4-methoxyphenyl)-3-(2-methylallyl)pyridine |

| 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine | Phenylacetylene | Sonogashira Coupling | 2-Fluoro-4-(phenylethynyl)-3-(2-methylallyl)pyridine |

| 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine | Trimethylsilylacetylene | Sonogashira Coupling | 2-Fluoro-4-((trimethylsilyl)ethynyl)-3-(2-methylallyl)pyridine |

| 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine | Phenylzinc chloride | Negishi Coupling | 2-Fluoro-4-phenyl-3-(2-methylallyl)pyridine |

| 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine | Methylzinc bromide | Negishi Coupling | 2-Fluoro-4-methyl-3-(2-methylallyl)pyridine |

Synergistic Reactivity Between the Pyridine Core and Allylic Substituent

Cascade and Domino Reactions

Further research and publication in the field of synthetic organic chemistry would be required to elucidate the reactivity of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine and to provide the detailed findings requested.

Mechanistic and Stereochemical Investigations

Reaction Mechanism Elucidation

A thorough understanding of a reaction mechanism involves the identification of all transient species, the determination of the slowest step, and a complete description of any catalytic cycles.

Identification of Key Intermediates

Currently, there is a lack of published research that identifies and characterizes key intermediates in reactions involving 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine. For related compounds, such as other functionalized pyridines, reaction intermediates are often proposed based on computational studies and spectroscopic analysis of analogous systems. For instance, in palladium-catalyzed cross-coupling reactions of iodo-pyridines, key intermediates would likely involve oxidative addition complexes of palladium(0) to the C-I bond, followed by transmetalation and reductive elimination steps. However, no specific intermediates for reactions of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine have been experimentally isolated or characterized in the available literature.

Determination of Rate-Limiting Steps

The rate-limiting step of a chemical reaction is the slowest step in the sequence of steps in a reaction mechanism. Identifying this step is crucial for optimizing reaction conditions. For many cross-coupling reactions involving aryl iodides, the oxidative addition step is often considered rate-limiting. However, this can be influenced by various factors, including the nature of the catalyst, ligands, and substrates. Without kinetic studies on reactions of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, the rate-limiting steps for its transformations have not been determined.

Understanding Catalytic Cycles

Catalytic cycles are fundamental to understanding how a catalyst facilitates a chemical reaction. For palladium-catalyzed reactions, a general cycle involving oxidative addition, transmetalation, and reductive elimination is often depicted. While it can be hypothesized that 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine would participate in such cycles, for example in Suzuki or Heck couplings, specific details of the catalytic cycle, including the influence of the fluoro and methylallyl substituents on the stability and reactivity of the intermediates, have not been investigated or reported.

Stereochemical Control in Transformations

Stereochemical control is a critical aspect of modern organic synthesis, enabling the selective formation of one stereoisomer over others. This is particularly important when new stereocenters are formed.

Diastereoselective Transformations

Diastereoselective transformations are reactions that favor the formation of one diastereomer over another. If 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine were to react with a chiral reagent or substrate, the formation of diastereomers would be possible. However, the scientific literature lacks any reports on diastereoselective transformations involving this compound.

Chiral Ligand and Catalyst Design for Enantioselective Synthesis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the enantioselective synthesis of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine. Consequently, there is no specific information available on the design of chiral ligands and catalysts for the asymmetric synthesis of this particular compound.

General principles of asymmetric catalysis for related structures, such as functionalized pyridines or molecules with allylic stereocenters, often involve the use of transition metal catalysts complexed with chiral ligands. These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. Common strategies include asymmetric allylic alkylation, asymmetric cross-coupling reactions, or enantioselective hydrogenation. However, without specific studies on 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, any discussion of catalyst and ligand design would be purely speculative and fall outside the scope of documented research findings.

Therefore, no detailed research findings or data tables on the enantioselective synthesis of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine can be provided at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations, based on the principles of quantum mechanics, can determine the electronic structure and energy of a molecule, which in turn dictate its chemical properties.

The electronic structure of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine can be thoroughly investigated using quantum chemical methods. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For similar fluorinated pyridine (B92270) derivatives, a lower HOMO-LUMO gap is indicative of higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular and intermolecular bonding and interactions between orbitals. For related iodo-substituted pyridines, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. bohrium.com These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent unfilled antibonding orbital.

Molecular Orbital Theory provides a framework for predicting the reactivity of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine. The distribution of the HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack, respectively. A Molecular Electrostatic Potential (MEP) map can visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In studies of similar compounds, MEP maps have been effectively used to pinpoint reactive sites. bohrium.com

Furthermore, Fukui functions and Mulliken charge analysis can provide quantitative predictions of reactivity. bohrium.com These descriptors help in identifying the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For instance, in a related methylpyridine derivative, these analyses have been used to disclose the reactive behavior of the molecule. bohrium.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for studying the properties of organic molecules, including pyridine derivatives. researchgate.netbohrium.comnih.govnih.gov DFT calculations can provide a good balance between accuracy and computational cost, making them suitable for a range of applications from geometry optimization to reaction pathway analysis.

DFT methods are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the energetic profiling of reaction pathways. This involves calculating the energies of reactants, products, intermediates, and transition states. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined. For reactions involving pyridine derivatives, DFT has been used to investigate reaction mechanisms and predict the feasibility of different synthetic routes.

The identification and characterization of transition states are critical for understanding the kinetics of a chemical reaction. DFT calculations can be used to locate the geometry of a transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This approach has been successfully applied to study the rotational barriers and conformational changes in formyl pyridine derivatives. nih.gov

The 2-methylallyl group in 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine introduces conformational flexibility. DFT can be used to perform a systematic conformational analysis to identify the most stable conformers of the molecule. This involves rotating the single bonds and calculating the energy of each resulting conformation. The relative energies of the different conformers can then be used to determine their populations at a given temperature. Such conformational analyses are crucial as the geometry of the molecule can significantly influence its reactivity and biological activity. Studies on formyl pyridines have demonstrated the utility of DFT in predicting the predominant conformations and the energy barriers between them. nih.gov

Data Tables

Table 1: Computational Chemistry Data for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Property | Value |

| TPSA | 12.89 |

| LogP | 2.9439 |

| H_Acceptors | 1 |

| H_Donors | 0 |

| Rotatable_Bonds | 2 |

This data is based on computational predictions. chemscene.com

Molecular Dynamics Simulations

A hypothetical MD simulation of this molecule would involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. For a molecule with aromatic and halogenated components, a well-parameterized force field like CHARMM or AMBER would be suitable.

The simulation would be initiated by placing the molecule in a simulation box, often solvated with a chosen solvent like water or an organic solvent to mimic experimental conditions. The system would then be subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system would be gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Parameter | Value/Method |

| Force Field | CHARMM36 / AMBER |

| Solvent | TIP3P Water Model or DMSO |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Length | 100 ns |

The insights gained from such simulations could be crucial in understanding how the molecule interacts with biological targets or other molecules in a solution, providing a dynamic picture that static quantum mechanics calculations cannot offer.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry provides highly valuable methods for predicting the spectroscopic properties of molecules, which are essential for their experimental identification and structural confirmation. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be simulated using quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set, for example, 6-31G(d,p). The calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, DFT calculations would predict distinct chemical shifts for the protons and carbons of the pyridine ring and the 2-methylallyl substituent. The fluorine and iodine atoms would significantly influence the electronic environment of the pyridine ring, leading to characteristic shifts that can be compared with experimental data for structural verification.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can be calculated computationally. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides the frequencies and intensities of the vibrational modes.

For 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, the calculated IR spectrum would show characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring and the allyl group, and vibrations involving the C-F and C-I bonds. These predicted frequencies help in the assignment of experimental IR spectra.

Table 2: Predicted Spectroscopic Data for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine (Hypothetical)

| Spectroscopy | Predicted Feature | Estimated Value Range |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |

| Allylic Protons | δ 3.5 - 5.5 ppm | |

| Methyl Protons | δ 1.5 - 2.0 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |

| Allylic Carbons | δ 115 - 145 ppm | |

| Methyl Carbon | δ 20 - 25 ppm | |

| IR | C-F Stretch | 1200 - 1300 cm⁻¹ |

| C-I Stretch | 500 - 600 cm⁻¹ | |

| C=C/C=N Stretch | 1500 - 1650 cm⁻¹ |

These computational predictions, when correlated with experimental findings, provide a robust framework for the unambiguous structural assignment of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine and its analogues.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Heterocyclic Systems

The substituted pyridine (B92270) core of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine serves as a valuable scaffold for the construction of more elaborate heterocyclic systems. The presence of both a fluorine and an iodine atom at positions 2 and 4, respectively, allows for selective and sequential functionalization, making it a powerful tool for creating diverse molecular libraries.

Synthesis of Poly-substituted Pyridine Derivatives

The iodine atom at the 4-position of the pyridine ring is a key functional group for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki, Stille, Sonogashira, and Heck couplings can be employed to introduce a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. The fluorine atom at the 2-position can also participate in nucleophilic aromatic substitution reactions, although typically under more forcing conditions than the corresponding chloro or bromo derivatives. This differential reactivity allows for a stepwise approach to synthesizing highly functionalized pyridine derivatives.

| Coupling Reaction | Reagent | Resulting Linkage |

| Suzuki | Organoboron compounds | C-C (Aryl, Alkyl) |

| Stille | Organotin compounds | C-C (Aryl, Alkyl, Vinyl) |

| Sonogashira | Terminal alkynes | C-C (Alkynyl) |

| Heck | Alkenes | C-C (Alkenyl) |

| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O |

Formation of Fused Pyridine Ring Systems

The 2-methylallyl group at the 3-position offers a unique handle for the construction of fused ring systems. Intramolecular cyclization reactions can be envisioned to form bicyclic or polycyclic heteroaromatic compounds. For example, palladium-catalyzed intramolecular C-H arylation could potentially be used to form a new ring by connecting the allyl group to another part of the molecule or a pre-installed substituent. nih.gov Additionally, ring-closing metathesis (RCM) is another powerful strategy that could be employed if a second alkenyl group is introduced into the molecule. The synthesis of fused pyridines is an active area of research due to the prevalence of these motifs in biologically active natural products and pharmaceuticals. researchgate.netacs.orgmdpi.com

Precursors for Specialized Chemical Entities

The versatile reactivity of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine makes it an attractive starting material for the synthesis of a variety of specialized chemical entities with potential applications in medicine, agriculture, and materials science.

Intermediates in the Synthesis of Pharmaceutical Scaffolds

The pyridine ring is a common structural motif in many pharmaceutical compounds due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov Halogenated pyridines, in particular, are valuable intermediates in drug discovery. chemimpex.comchemimpex.com The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further elaboration of the molecular structure. chemimpex.comchemimpex.com The 2-methylallyl group could also be modified to introduce additional functionality or to serve as a tether to other molecular fragments. While there are no specific examples in the literature of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine being used in pharmaceutical synthesis, its structural features are consistent with those of a useful building block for creating novel therapeutic agents.

Building Blocks for Agrochemical Research

Similar to their role in pharmaceuticals, pyridine derivatives are also important in the agrochemical industry. nih.gov Many herbicides, insecticides, and fungicides contain a substituted pyridine core. The unique electronic properties conferred by the fluorine and iodine atoms can influence the biological activity and environmental fate of these compounds. chemimpex.comchemimpex.com The development of new agrochemicals is crucial for ensuring food security, and versatile building blocks like 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine could contribute to the discovery of novel and effective crop protection agents.

Monomers for Specialty Polymer Synthesis

The presence of the 2-methylallyl group suggests that 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine could serve as a monomer for the synthesis of specialty polymers. The allyl functionality can undergo polymerization through various mechanisms, including free-radical, cationic, and coordination polymerization. The resulting polymers would feature a functionalized pyridine ring in the side chain of each repeating unit. Such polymers could have interesting properties, for example, as metal-coordinating materials, catalysts, or as platforms for further chemical modification. The synthesis of pyridine-containing polymers is an area of interest for applications ranging from materials science to biotechnology. mdpi.comresearchgate.netchemrxiv.org

Despite a comprehensive search for the chemical compound "2-Fluoro-4-iodo-3-(2-methylallyl)pyridine," publicly available scientific literature and research data are insufficient to generate a detailed article focusing on its specific applications in advanced organic synthesis and materials science as outlined in the user's request.

The primary information available for this compound is basic chemical data, including its CAS number (744257-62-3), molecular formula (C₉H₉FIN), and molecular weight (277.08 g/mol ). chemscene.comchemicalbook.com Commercial suppliers list it as a research chemical, suggesting its use in laboratory settings. chemscene.com

While halogenated pyridines, as a class of compounds, are widely recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, and in the development of advanced materials, specific research findings and detailed synthetic methodologies for "2-Fluoro-4-iodo-3-(2-methylallyl)pyridine" are not documented in the available resources. chemimpex.combiosynth.comnbinno.com General synthetic strategies for related fluorinated and iodinated pyridine derivatives often involve multi-step processes, including halogenation and cross-coupling reactions. guidechem.comsoton.ac.ukrsc.org However, methodologies explicitly detailing the synthesis and subsequent application of the 2-methylallyl substituted variant are not described.

Similarly, there is no specific information regarding the role of "2-Fluoro-4-iodo-3-(2-methylallyl)pyridine" in the development of innovative synthetic methodologies or its application as a research reagent in materials science. The reactivity of the fluoro, iodo, and methylallyl functional groups suggests potential for various chemical transformations, but documented examples are not available.

Due to the lack of specific research data and detailed findings for "2-Fluoro-4-iodo-3-(2-methylallyl)pyridine," it is not possible to provide a thorough and informative article that adheres to the requested outline on its applications in advanced organic synthesis and materials science.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. acs.org For 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the molecular framework.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity to the local electronic environment. biophysics.orgalfa-chemistry.com The fluorine atom at the C2 position of the pyridine (B92270) ring is expected to exhibit a chemical shift characteristic of fluoroaromatic systems. ucsb.edu

Interactive Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ¹H | 8.0 - 8.2 | d | J(H5-H6) ≈ 5.0 |

| H6 | ¹H | 7.0 - 7.2 | d | J(H6-H5) ≈ 5.0, J(H6-F2) ≈ 2.0 |

| H1' (CH₂) | ¹H | 3.4 - 3.6 | s (broad) | - |

| H3' (vinyl) | ¹H | 4.8 - 5.0 | s (broad) | - |

| H3'' (vinyl) | ¹H | 4.7 - 4.9 | s (broad) | - |

| H4' (CH₃) | ¹H | 1.7 - 1.9 | s | - |

| C2 | ¹³C | 160 - 165 | d | ¹J(C2-F) ≈ 240-260 |

| C3 | ¹³C | 125 - 130 | d | ³J(C3-F) ≈ 3-5 |

| C4 | ¹³C | 95 - 100 | s | - |

| C5 | ¹³C | 150 - 155 | d | ⁴J(C5-F) ≈ 3-4 |

| C6 | ¹³C | 120 - 125 | d | ²J(C6-F) ≈ 15-20 |

| C1' (CH₂) | ¹³C | 35 - 40 | t | - |

| C2' (quat C) | ¹³C | 140 - 145 | s | - |

| C3' (vinyl CH₂) | ¹³C | 112 - 116 | t | - |

| C4' (CH₃) | ¹³C | 20 - 25 | q | - |

| F2 | ¹⁹F | -70 to -90 | d | J(F2-H6) ≈ 2.0 |

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are required for the unambiguous assignment of the molecular structure by establishing through-bond correlations between nuclei. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. A key correlation would be observed between the two aromatic protons, H5 and H6, confirming their adjacent relationship on the pyridine ring. Within the 2-methylallyl group, correlations might be observed between the methylene (B1212753) (H1') and the vinyl protons (H3', H3''), depending on the magnitude of the four-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon atom, for example, pairing the H5 signal with the C5 signal and the methyl proton signal (H4') with the methyl carbon signal (C4').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the molecular puzzle. science.gov Key expected correlations for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine would include:

Correlations from the methylene protons (H1') of the allyl group to the pyridine ring carbons C2, C3, and C4, which firmly establishes the connection point of the substituent.

Correlations from the aromatic proton H5 to carbons C3, C4, and C6.

Correlations from the aromatic proton H6 to carbons C2, C4, and C5.

Interactive Table: Predicted Key HMBC Correlations

| Proton (¹H) | Correlating Carbons (¹³C) | Structural Significance |

| H5 | C3, C4, C6 | Confirms H5 position relative to substituents and N-atom. |

| H6 | C2, C4, C5 | Confirms H6 position relative to F-substituent and N-atom. |

| H1' (CH₂) | C2, C3, C4, C2', C3' | Links the allyl group to the C3 position of the pyridine ring. |

| H4' (CH₃) | C2', C3' | Confirms the methyl position within the allyl substituent. |

Beyond structural confirmation, advanced NMR methods can provide insights into dynamic processes and reaction mechanisms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. A NOESY experiment could reveal spatial proximity between the protons of the 2-methylallyl group (e.g., H1') and the aromatic proton H5, providing information about the preferred conformation of the substituent relative to the pyridine ring.

Variable Temperature (VT) NMR: VT NMR studies could be employed to investigate dynamic processes, such as the potential for restricted rotation around the C3-C1' single bond. Changes in the NMR spectra as a function of temperature could provide thermodynamic parameters for such conformational exchanges.

Reaction Monitoring: NMR can be used to follow the progress of a chemical reaction in real time. For instance, if 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine were used as a reactant in a cross-coupling reaction at the C4-iodo position, ¹H or ¹⁹F NMR could be used to monitor the disappearance of the starting material's signals and the concurrent appearance of product signals, yielding kinetic data.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. escholarship.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a compound. For 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, with the molecular formula C₉H₉FIN, the exact mass can be calculated.

Molecular Formula: C₉H₉FIN

Calculated Monoisotopic Mass: 276.9764 u

An experimental HRMS measurement yielding a mass value very close to the calculated value (typically within 5 ppm) would provide strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion M⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable structural information. nih.govnih.gov A plausible fragmentation pathway for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine would involve characteristic losses of its substituents. nih.govmiamioh.edu

The most likely initial fragmentation would be the cleavage of the weak carbon-iodine bond, leading to the loss of an iodine radical, a common pathway for iodoaromatic compounds. youtube.com Subsequent fragmentations could involve the allyl side chain.

Interactive Table: Plausible MS/MS Fragmentation of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Calculated) | Neutral Loss | Proposed Structure of Fragment |

| 277.0 | [M - I]⁺ | 150.07 | I• (127) | 2-Fluoro-3-(2-methylallyl)pyridinium |

| 277.0 | [M - CH₃]⁺ | 262.0 | CH₃• (15) | Ion from loss of methyl from allyl group |

| 277.0 | [M - C₄H₇]⁺ | 222.0 | C₄H₇• (55) | 2-Fluoro-4-iodopyridinium-3-yl radical ion |

| 150.1 | [M - I - C₃H₄]⁺ | 110.05 | C₃H₄ (40) | Ion from benzylic-type cleavage of allyl group |

| 150.1 | [M - I - CH₃]⁺ | 135.05 | CH₃• (15) | Ion from loss of methyl from [M-I]⁺ |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org This technique requires growing a suitable, high-quality single crystal of the compound. The analysis provides precise bond lengths, bond angles, and torsional angles, and reveals the packing of molecules in the crystal lattice. acs.org

While no experimental crystal structure for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is publicly available, a hypothetical structure can be proposed based on data from similarly substituted pyridine derivatives. nih.govamanote.com Organic molecules like this often crystallize in common centrosymmetric space groups such as P2₁/c (monoclinic) or P-1 (triclinic). nih.gov

Interactive Table: Hypothetical Crystallographic Data for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 - 9.5 |

| b (Å) | ~ 12.0 - 14.0 |

| c (Å) | ~ 9.0 - 11.0 |

| β (°) | ~ 95 - 105 |

| Volume (ų) | ~ 1100 - 1400 |

| Z (molecules/unit cell) | 4 |

| C2-F Bond Length (Å) | ~ 1.34 - 1.36 |

| C4-I Bond Length (Å) | ~ 2.08 - 2.12 |

| C3-C1' Bond Length (Å) | ~ 1.50 - 1.52 |

| Pyridine Ring Dihedral Angle (°) | < 5 (near planar) |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. For a complex, substituted heterocycle like 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, SC-XRD provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and the regiochemistry of the substituents on the pyridine ring.

The process involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation from a suitable solvent. semanticscholar.org This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms are determined. mdpi.com

While the specific crystal structure of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is not publicly available, analysis of a related structure, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, illustrates the type of data obtained. semanticscholar.orgnih.gov Such an analysis would definitively confirm the positions of the fluorine, iodine, and 2-methylallyl groups on the pyridine core and provide detailed geometric information.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Example Value | Description |

| Chemical Formula | C₉H₉FIN | The elemental composition of the molecule. |

| Formula Weight | 277.08 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides detailed information on the crystal's symmetry elements. |

| a, b, c (Å) | 8.12, 12.45, 9.87 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 109.5, 90 | The angles of the unit cell. |

| Volume (ų) | 942.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | < 0.05 | An indicator of the quality of the structural model fit to the experimental data. |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. ptfarm.plhelixchrom.com A typical method would utilize a C18 (octadecyl) stationary phase column and a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes for the basic pyridine nitrogen. sielc.comnih.gov

Detection is typically performed with a UV-Vis detector, set at a wavelength where the pyridine ring exhibits strong absorbance. The purity of a sample of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. ptfarm.pl

Table 2: Typical HPLC Purity Analysis Data

| Retention Time (min) | Peak Area | Area % | Identity |

| 2.54 | 15,230 | 0.45 | Impurity A |

| 4.11 | 8,990 | 0.27 | Starting Material |

| 6.78 | 3,325,600 | 98.95 | 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine |

| 8.02 | 10,850 | 0.32 | Byproduct B |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, GC-MS is not typically used for analyzing the compound itself due to its relatively high molecular weight and boiling point. Instead, it is invaluable for analyzing volatile impurities, residual solvents, or volatile byproducts from the synthetic process. nih.govcdc.gov It can also be used to identify low molecular weight products resulting from decomposition studies. nih.gov

In GC-MS, the sample is injected into a heated port, vaporized, and separated on a long capillary column. As components elute from the column, they enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com SFC has gained prominence as a "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption. registech.com While 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is an achiral molecule, SFC is the preeminent technique for chiral separations of related compounds.

Furthermore, SFC is highly effective for the achiral analysis and purification of basic compounds like pyridines. americanpharmaceuticalreview.comchromatographyonline.com Stationary phases such as 2-ethylpyridine (B127773) are specifically designed for this purpose, often providing superior peak shape and selectivity compared to other chromatographic methods without the need for mobile phase additives. chromatographytoday.comregistech.com

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group Identification and Conformational Studies

For 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine, IR and Raman spectra would exhibit characteristic bands corresponding to the various components of the molecule. The pyridine ring itself has several distinct ring stretching and bending modes. researchgate.net Other key functional groups, such as the C-F, C-I, and the C=C of the allyl group, have characteristic vibrational frequencies that allow for their unambiguous identification. researchgate.net Analysis of shifts in these frequencies can also provide insights into the molecule's conformational preferences.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium / Strong |

| Alkene C-H | Stretching | 3010 - 3095 | Medium / Medium |

| Methyl/Methylene C-H | Stretching | 2850 - 3000 | Strong / Strong |

| Alkene C=C | Stretching | 1640 - 1680 | Medium / Strong |

| Pyridine Ring | C=C, C=N Stretching | 1450 - 1610 | Strong / Strong |

| C-F | Stretching | 1150 - 1250 | Very Strong / Weak |

| Pyridine Ring | Ring Breathing | ~1000 | Medium / Very Strong |

| C-I | Stretching | 500 - 600 | Strong / Strong |

Future Research Directions and Prospects

Unexplored Reactivity and Synthetic Transformations

The chemical versatility of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine stems from its distinct functional groups, each offering a handle for a variety of chemical modifications. While the individual reactivities of fluoropyridines, iodopyridines, and allyl-substituted aromatics are known, their interplay within this specific molecule remains largely unexplored.

The carbon-iodine bond at the 4-position is a prime site for cross-coupling reactions . Future studies could systematically explore Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom may influence the reactivity of the C-I bond, a factor that warrants detailed mechanistic investigation.

The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring and is a potential site for nucleophilic aromatic substitution (SNAr) . The reactivity of 2-fluoropyridines in SNAr reactions is generally higher than their chloro-analogues. nih.govacs.org Investigating the displacement of the fluorine with various nucleophiles (e.g., O, N, S-based) could provide a route to a diverse library of 2-substituted pyridines. The success of these reactions will likely depend on the nature of the nucleophile and the reaction conditions, offering a rich area for methods development.

The 2-methylallyl group at the 3-position presents a wealth of opportunities for synthetic transformations. Its double bond can undergo a variety of reactions, including:

Oxidative cleavage to yield a ketone or carboxylic acid.

Epoxidation followed by ring-opening reactions to introduce vicinal functional groups.

Hydroboration-oxidation to afford the corresponding alcohol.

Metathesis reactions to form new carbon-carbon bonds.

Allylic functionalization reactions.

Furthermore, the potential for intramolecular cyclization reactions involving the allyl group and a substituent introduced at the 4-position via cross-coupling could lead to the synthesis of novel fused heterocyclic systems.

Finally, C-H activation represents a frontier in synthetic chemistry. acs.orgresearchgate.netnih.gov Exploring the selective activation of the C-H bonds on the pyridine ring, potentially directed by one of the existing functional groups, could provide novel and efficient pathways for further functionalization, minimizing the need for pre-functionalized starting materials.

Table 1: Potential Unexplored Reactions for 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

| Reaction Type | Target Site | Potential Reagents and Conditions | Expected Outcome |

| Suzuki Coupling | 4-iodo | Arylboronic acid, Pd catalyst, base | 4-Aryl-2-fluoro-3-(2-methylallyl)pyridine |

| Sonogashira Coupling | 4-iodo | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-2-fluoro-3-(2-methylallyl)pyridine |

| Buchwald-Hartwig Amination | 4-iodo | Amine, Pd catalyst, base | 4-Amino-2-fluoro-3-(2-methylallyl)pyridine |

| Nucleophilic Aromatic Substitution | 2-fluoro | Alcohol, NaH | 2-Alkoxy-4-iodo-3-(2-methylallyl)pyridine |

| Epoxidation | 2-methylallyl | m-CPBA | 2-Fluoro-4-iodo-3-(oxiran-2-ylmethyl)pyridine |

| Hydroboration-Oxidation | 2-methylallyl | 1. BH3-THF; 2. H2O2, NaOH | 2-(2-Fluoro-4-iodo-pyridin-3-yl)-2-methylpropan-1-ol |

Integration with Flow Chemistry and High-Throughput Synthesis

The development of novel derivatives from 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine can be significantly accelerated by integrating modern synthetic technologies.

Flow chemistry offers numerous advantages for the synthesis and functionalization of this compound, including enhanced safety, improved reaction control, and ease of scalability. beilstein-journals.orgsci-hub.seresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly beneficial for optimizing the often-exothermic cross-coupling and SNAr reactions. Furthermore, multi-step transformations, such as a cross-coupling reaction followed by a modification of the allyl group, could be telescoped into a continuous process, reducing manual handling and purification steps.

High-throughput synthesis platforms can be employed to rapidly explore the chemical space around this scaffold. By utilizing automated liquid handlers and parallel reactors, a large number of derivatives can be synthesized by reacting the parent compound with a diverse set of building blocks in a combinatorial fashion. For instance, a library of 4-substituted analogues could be generated by performing Suzuki or Sonogashira couplings with a wide range of boronic acids or alkynes. The resulting compounds could then be screened for desired properties, accelerating the discovery of new leads in materials science or medicinal chemistry.

Green Chemistry Principles in Synthesis and Application

Future research should prioritize the incorporation of green chemistry principles in the synthesis and subsequent transformations of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine. This includes the use of more environmentally benign solvents, the development of catalyst systems that can be recycled and reused, and the design of reactions with high atom economy.

The use of nanocatalysts in pyridine synthesis has been shown to be an effective green approach. researchgate.net Similar strategies could be developed for the functionalization of this compound. Exploring the use of water as a reaction medium for cross-coupling reactions, where possible, would significantly reduce the environmental impact.

Biocatalysis offers a powerful tool for the sustainable synthesis and modification of pyridine derivatives. rsc.orgrsc.orgnbinno.comukri.org Enzymes could be explored for the selective oxidation of the 2-methylallyl group or for other specific transformations, often proceeding under mild conditions with high chemo-, regio-, and stereoselectivity. Whole-cell biocatalysis could provide an even more sustainable route by eliminating the need for enzyme purification.

Interdisciplinary Research Opportunities

The unique combination of functional groups in 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine makes it an attractive scaffold for interdisciplinary research.

In medicinal chemistry , fluorinated pyridines are a common motif in many pharmaceuticals due to the favorable effects of fluorine on metabolic stability, binding affinity, and bioavailability. nih.govmdpi.comacs.orgnih.govresearchgate.net The core structure of this compound could serve as a starting point for the design of novel therapeutic agents. The iodo and allyl groups provide convenient handles for the introduction of various pharmacophores, allowing for the generation of libraries of compounds for screening against a range of biological targets.

In materials science , pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The functional groups on 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine could be utilized to create novel ligands with tailored electronic and steric properties. For example, the allyl group could be polymerized or used for surface immobilization, while the fluoro and iodo groups can be used to tune the electronic properties of the resulting materials.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine and pave the way for its application in a variety of scientific fields.

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-4-iodo-3-(2-methylallyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For fluorination, cesium fluoroxysulfate (CsSO₄F) can selectively fluorinate pyridine derivatives under controlled conditions . Iodination at the 4-position may employ iodine monochloride (ICl) in dichloromethane, as demonstrated in analogous pyridine systems . The 2-methylallyl group can be introduced via radical-mediated alkylation: laser photolysis generates 2-methylallyl radicals, which react with the pyridine core. Kinetic studies suggest using nitrogen or helium as bath gases to stabilize intermediates and optimize yields . Purity (>99%) is achievable through column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : Prioritize NMR to confirm fluorination (δ ~ -120 ppm) and NMR to resolve allylic protons (δ 5.0–5.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .

- HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺) and isotopic pattern (iodine contributes a +2 amu peak) .

- X-ray crystallography : If crystals are obtainable, analyze bond lengths (C–F: ~1.34 Å; C–I: ~2.10 Å) to confirm substituent positions .

Q. What safety protocols are critical when handling this compound, particularly regarding its iodine and fluorine substituents?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to volatile intermediates .

- Storage : Store in amber glass vials at -20°C under inert gas (argon) to prevent iodine loss via photodecomposition .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HI) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the 2-methylallyl and iodine substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and iodine substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 4-position. However, steric hindrance from the 2-methylallyl group may limit accessibility. Computational studies (DFT) can map charge distribution and predict reactive sites . Experimentally, Suzuki-Miyaura coupling with aryl boronic acids at the 4-iodo position is feasible but requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) . Monitor regioselectivity via LC-MS to detect byproducts.

Q. What computational strategies are recommended to model the reaction pathways of this compound in radical-mediated processes?

- Methodological Answer : Use master equation simulations (e.g., MESMER) to model radical reactions involving the 2-methylallyl group. Optimize kinetic parameters by fitting time-resolved experimental data (e.g., photoionization mass spectrometry traces) . Key parameters include:

- Barrier heights for peroxyl adduct formation.

- Pressure-dependent rate coefficients under autoignition conditions.

Validate simulations against experimental Arrhenius plots (300–500 K) to resolve discrepancies between theoretical and observed rates.

Q. How can researchers resolve contradictions in kinetic data for decomposition pathways under varying temperatures and pressures?

- Methodological Answer : Contradictions often arise from competing decomposition channels (e.g., C–I bond cleavage vs. allyl group oxidation). Approach:

Conduct pressure-dependent experiments in tubular flow reactors with helium/nitrogen bath gases to isolate collisional effects .

Use isotopic labeling (e.g., at the allyl position) to track fragmentation pathways via MS/MS.

Compare experimental phenomenological rate coefficients () with master equation simulations to identify dominant pathways .

Q. What role does this compound play in medicinal chemistry, particularly as a building block for kinase inhibitors?

- Methodological Answer : The fluorine and iodine atoms enhance binding affinity to ATP pockets in kinases. Synthetic applications include:

- Step 1 : Suzuki coupling to introduce heteroaryl groups at the 4-iodo position for selectivity modulation.

- Step 2 : Functionalize the 2-methylallyl group via epoxidation or hydroxylation to improve solubility .

- Step 3 : Validate bioactivity using in vitro kinase assays (e.g., EGFR or VEGFR2) with IC₅₀ measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.